Macitentan-Verunreinigung A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

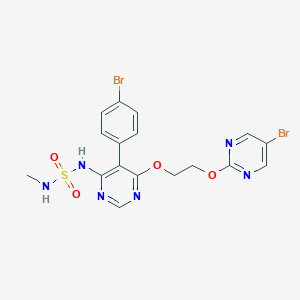

Macitentan impurity A is a complex organic compound that features a pyrimidine core substituted with bromophenyl and bromopyrimidinyl groups

Wissenschaftliche Forschungsanwendungen

Identification of Impurities

A study identified 35 compounds related to macitentan, including metabolites and degradation products formed under various stress conditions (e.g., pH changes and temperature fluctuations). Among these, certain impurities were found to pose potential toxicity risks, including mutagenicity and carcinogenicity .

Characterization Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) has been employed to quantify impurities in macitentan formulations. This method allows for the effective separation and identification of compounds within a complex matrix .

Toxicological Implications

The evaluation of Macitentan impurity A's toxicity is essential for regulatory compliance and patient safety. In silico toxicity assessments have been conducted to evaluate the potential risks associated with this impurity.

In Silico Toxicity Assessments

The toxicity profiles of several macitentan-related compounds were analyzed using computational models. Five compounds were identified as critical due to their potential risks related to mutagenicity, tumorigenicity, irritation, and reproductive effects .

Clinical Relevance

The presence of impurities like Macitentan impurity A can influence the pharmacokinetics and pharmacodynamics of the drug. For instance, variations in drug metabolism due to impurities may necessitate dose adjustments or monitoring for adverse effects .

Pharmaceutical Formulations

The stability and efficacy of macitentan formulations are significantly affected by the presence of impurities. Understanding these interactions is crucial for developing stable pharmaceutical products.

Stability Studies

Forced degradation studies have shown that macitentan tablets are sensitive to hydrolysis under acidic and alkaline conditions, as well as thermal stress . These findings underscore the importance of rigorous stability testing in formulation development.

Regulatory Considerations

Pharmaceutical companies must adhere to guidelines set by regulatory bodies regarding impurity limits in drug products. The characterization of Macitentan impurity A is essential for compliance with these regulations .

Clinical Trials

Clinical trials evaluating macitentan's efficacy have also monitored the impact of its impurities on patient outcomes. For example, studies indicated that while macitentan is generally well-tolerated, monitoring for liver enzyme elevations is crucial due to potential hepatotoxicity associated with its impurities .

Impurity Management Strategies

Pharmaceutical manufacturers are developing strategies to minimize impurities during synthesis through optimized processes and stringent quality controls. This includes refining synthetic routes to reduce the formation of unwanted byproducts .

Wirkmechanismus

Target of Action

Macitentan impurity A, also known as “5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine”, is a non-peptide, potent, dual endothelin receptor antagonist . It primarily targets the endothelin A and B receptors (ETA and ETB), which play a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

Macitentan impurity A binds to the endothelin A and B receptors and blocks signaling from endothelin-1 and -2 . This antagonistic action on the endothelin receptors inhibits the vasoconstrictive and proliferative effects of endothelin, thereby reducing pulmonary vascular resistance .

Biochemical Pathways

The compound’s action affects the endothelin-1 pathway, which is one of the key biological pathways implicated in the pathogenesis of pulmonary arterial hypertension (PAH) . By blocking the endothelin receptors, macitentan impurity A disrupts the signaling of this pathway, leading to a decrease in pulmonary arterial pressure .

Pharmacokinetics

The pharmacokinetics of macitentan impurity A is characterized by slow absorption and elimination . After oral administration, macitentan reaches a maximum concentration after approximately 9 hours . Following daily dosing, it reaches steady state after 3 days with a twofold accumulation factor . The apparent volume of distribution is 34 L and clearance is 1.39 L/h . Its active metabolite, aprocitentan, has a longer half-life and accumulates to a greater extent .

Result of Action

The antagonistic action of macitentan impurity A on the endothelin receptors leads to a reduction in pulmonary vascular resistance, which can alleviate the symptoms of PAH . This results in improved exercise capacity and quality of life for patients with PAH .

Action Environment

The action of macitentan impurity A can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as body weight, age, sex, race, renal and hepatic impairment, health status, and formulation . Furthermore, the stability of macitentan tablets can be affected by conditions such as hydrolysis (acid and alkali) and thermal conditions .

Biochemische Analyse

Biochemical Properties

Macitentan and its active metabolite, aprocitentan, are non-peptide, potent, dual endothelin receptor antagonists . They interact with endothelin receptors, which are proteins that play a crucial role in vasoconstriction . The interaction between Macitentan impurity A and these proteins could potentially influence biochemical reactions in the body.

Cellular Effects

Macitentan, from which Macitentan impurity A is derived, has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that Macitentan impurity A may have similar effects.

Molecular Mechanism

Macitentan and its active metabolite, aprocitentan, are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Macitentan impurity A in laboratory settings are not well-documented. Macitentan, the parent compound, has been studied extensively. It has been observed that Macitentan has stability issues in its final dosage form .

Dosage Effects in Animal Models

The effects of different dosages of Macitentan impurity A in animal models have not been reported. The pharmacokinetics of Macitentan and aprocitentan have been studied in healthy adults and adult subjects with pulmonary arterial hypertension .

Metabolic Pathways

Macitentan undergoes oxidative depropylation via CYP3A4, 2C8, 2C9, and 2C19 to form its active metabolite, aprocitentan .

Transport and Distribution

Macitentan and ACT-132577 are not relevant substrates of OAT1B1, OAT1B3, OATP2B1 and NTCP, but enter the liver by passive diffusion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Macitentan impurity A typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

Etherification: The oxyethoxy linkage is formed through an etherification reaction, typically using an alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms on the phenyl and pyrimidinyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, and mild heating.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dehalogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-bromophenyl)thieno(2,3-d)pyrimidin-4(3H)-one: Similar in having a bromophenyl group and a pyrimidine core.

5,10,15,20-tetrakis(4-bromophenyl)porphyrin: Contains multiple bromophenyl groups but differs in having a porphyrin core.

5-bromopyrimidin-2-ol: Shares the bromopyrimidinyl group but lacks the complex ether and sulfamoyl functionalities.

Uniqueness

What sets Macitentan impurity A apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly versatile for various applications in scientific research and industry.

Biologische Aktivität

Macitentan is a dual endothelin (ET) receptor antagonist, primarily employed in the treatment of pulmonary arterial hypertension (PAH). It exhibits high affinity for both ETA and ETB receptors, contributing to its therapeutic efficacy. However, the presence of impurities, particularly "Macitentan impurity A," raises questions regarding its biological activity and safety profile. This article delves into the biological activity of Macitentan impurity A, summarizing relevant research findings, pharmacokinetics, and case studies.

Macitentan functions by selectively inhibiting the binding of endothelin-1 (ET-1) to its receptors. This inhibition leads to vasodilation and reduced pulmonary arterial pressure. The potency of macitentan is reflected in its low IC50 values for ETA and ETB receptors, which are approximately 0.5 nM and 391 nM, respectively . In contrast, impurities like Macitentan impurity A may exhibit varying degrees of receptor affinity and activity.

Pharmacokinetics

The pharmacokinetic profile of macitentan indicates that it is absorbed slowly after oral administration, with peak plasma concentrations occurring around 2 hours post-dose . The drug has a high protein binding rate (over 99%), which influences its distribution and efficacy .

Table 1: Pharmacokinetic Parameters of Macitentan

| Parameter | Value |

|---|---|

| Absorption | Slow; T_max = 2 hours |

| Bioavailability | ~30% in rats; ~80% in dogs |

| Protein Binding | >99% |

| Clearance | Low (20% of liver blood flow) |

Safety Profile

Macitentan has shown a favorable safety profile compared to other endothelin receptor antagonists. Notably, it has a lower incidence of hepatotoxicity and peripheral edema . However, the implications of Macitentan impurity A on safety remain less understood.

Efficacy in Animal Models

Research indicates that macitentan significantly improves hemodynamic parameters in various animal models of PAH. For instance, studies using monocrotaline-induced pulmonary hypertension models demonstrated that macitentan effectively reduces mean pulmonary arterial pressure .

Clinical Trials

The SERAPHIN trial is a landmark study that evaluated the efficacy of macitentan in patients with PAH. Results indicated a significant reduction in morbidity and mortality associated with the treatment . However, specific data on Macitentan impurity A's impact in clinical settings remains limited.

Impurity Analysis

A study focused on the impurity profile of macitentan revealed that various impurities, including Macitentan impurity A, were present in tablet formulations. High-performance liquid chromatography (HPLC) methods were utilized to quantify these impurities . Understanding the biological activity of these impurities is critical for ensuring patient safety and drug efficacy.

Table 2: Impurity Profile in Macitentan Tablets

| Impurity Name | Concentration (ppm) |

|---|---|

| Macitentan impurity A | Data not specified |

| Other impurities | Varies by formulation |

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSITRUZDCGGKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.